

An In-depth Technical Guide to 5-Methyl-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

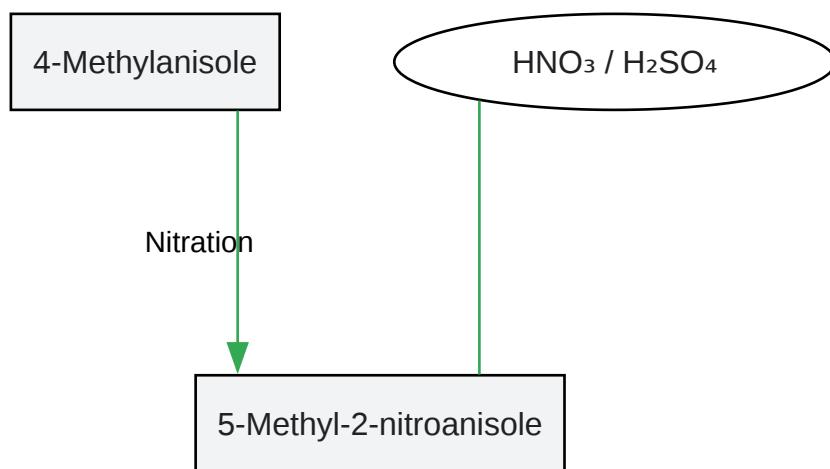
This document provides a comprehensive technical overview of **5-Methyl-2-nitroanisole** (CAS No: 38512-82-2), a nitroaromatic compound utilized in various organic synthesis applications. It details the molecule's structural and physicochemical properties, outlines a representative synthetic protocol, and presents this information in a format tailored for chemical research and development.

Molecular Structure and Identification

5-Methyl-2-nitroanisole, also known as 2-methoxy-4-methyl-1-nitrobenzene, is a substituted aromatic ether.^[1] The structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The methoxy and methyl groups are activating and direct electrophilic substitution to the ortho and para positions. The IUPAC name for this compound is 2-Methoxy-4-methyl-1-nitrobenzene.^[1]

The molecular formula is C₈H₉NO₃.^[2] Key identifiers for this compound include:

- SMILES: COc1cc(C)ccc1--INVALID-LINK--=O
- InChI: 1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
- InChI Key: XCOUVPWGTSKINY-UHFFFAOYSA-N


Physicochemical Properties

5-Methyl-2-nitroanisole is a light yellow to light brown solid at room temperature.^[2] It is soluble in organic solvents like ethanol, chloroform, and benzene, but insoluble in water. A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	167.16 g/mol	[2]
Melting Point	58-60 °C	[2]
Boiling Point	153 °C (at 12 Torr)	[2]
Density (Predicted)	1.180 ± 0.06 g/cm ³	[2]
LogP	2.29	[1]

Synthesis Pathway

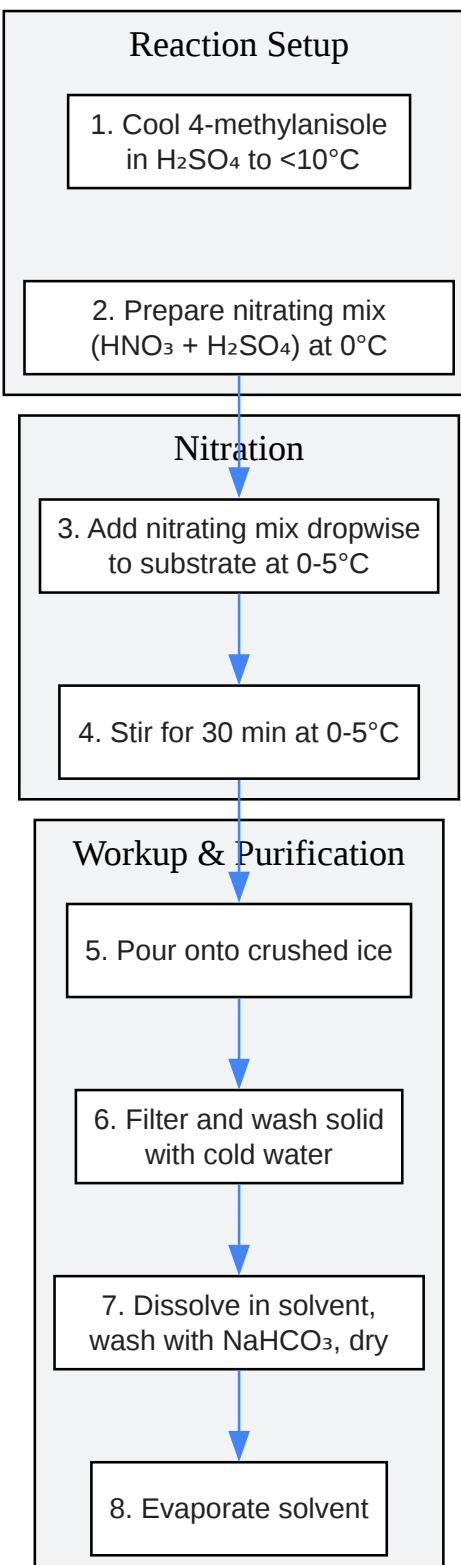
The primary route for the synthesis of **5-Methyl-2-nitroanisole** is through the electrophilic nitration of 4-methylanisole (p-methylanisole). In this reaction, the electron-donating methyl and methoxy groups direct the incoming electrophile (the nitronium ion, NO_2^+) to the positions ortho to them.

[Click to download full resolution via product page](#)

Synthesis of **5-Methyl-2-nitroanisole** via nitration.

Experimental Protocol: Nitration of 4-Methylanisole

This section describes a representative experimental protocol for the synthesis of **5-Methyl-2-nitroanisole**, based on standard nitration procedures for activated aromatic compounds.


Materials:

- 4-Methylanisole
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 4-methylanisole.
- Slowly add concentrated sulfuric acid to the flask while stirring, maintaining the temperature below 10 °C.
- Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of 4-methylanisole over a period of 1-2 hours. It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent over-nitration and side reactions.

- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
- Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
- Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution to remove acidic impurities, washed with water, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the purified **5-Methyl-2-nitroanisole**, which can be further purified by recrystallization if necessary.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. 5-METHYL-2-NITROANISOLE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methyl-2-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347119#5-methyl-2-nitroanisole-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

